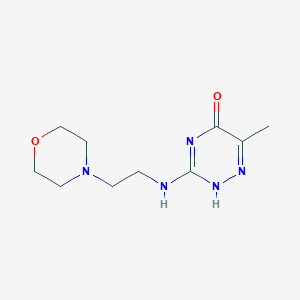
6-methyl-3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one, commonly known as MTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTA belongs to the class of triazine derivatives and has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
The exact mechanism of action of MTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. MTA has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, as well as the activation of various protein kinases involved in cell signaling.
Biochemical and Physiological Effects:
MTA has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. MTA has also been shown to exhibit anti-inflammatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MTA in lab experiments is its ability to inhibit cell proliferation and induce apoptosis in cancer cells, making it a promising candidate for cancer research. However, MTA also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of MTA, including further studies to elucidate its mechanism of action and potential side effects, as well as the development of new derivatives with improved efficacy and safety profiles. Other potential future directions include the application of MTA in the treatment of various inflammatory and autoimmune diseases, as well as its potential use in combination with other chemotherapeutic agents for the treatment of cancer.
Métodos De Síntesis
MTA can be synthesized using a variety of methods, including the reaction of 6-methyl-3-amino-1,2,4-triazin-5(2H)-one with 2-(4-morpholinyl)ethylamine in the presence of a suitable solvent. Other methods involve the use of different reagents and reaction conditions, but the overall process involves the formation of a triazine ring structure with a morpholinyl substituent.
Aplicaciones Científicas De Investigación
MTA has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MTA can inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. MTA has also been shown to exhibit anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
Propiedades
Nombre del producto |
6-methyl-3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one |
|---|---|
Fórmula molecular |
C10H17N5O2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
6-methyl-3-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H17N5O2/c1-8-9(16)12-10(14-13-8)11-2-3-15-4-6-17-7-5-15/h2-7H2,1H3,(H2,11,12,14,16) |
Clave InChI |
DLRRLQQHDGISIU-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NNC(=NC1=O)NCCN2CCOCC2 |
SMILES |
CC1=NNC(=NC1=O)NCCN2CCOCC2 |
SMILES canónico |
CC1=NNC(=NC1=O)NCCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-methyl-5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254535.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254536.png)


![isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B254541.png)


![6-methyl-5-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254545.png)


![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254550.png)
![[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254552.png)